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molecular formula C12H18O2 B1581863 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester CAS No. 35044-58-7

3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester

Cat. No. B1581863
M. Wt: 194.27 g/mol
InChI Key: DOVGPJULTGXWJT-UHFFFAOYSA-N
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Patent
US04028278

Procedure details

260 g of ethyl acetoacetate were mixed with 200 g of mesityl oxide and 200 g of trifluoroboro-etherate in a vessel cooled externally by water and ice in order to maintain the temperature of the mixture at about 0°-5°. The said mixture is maintained at this temperature for 3 days, poured then onto ice (800 g) and neutralized with about 400 g of Na2CO3. Then it was extracted with ether and, after the usual treatments of separation, washing and drying, the combined organic extracts were concentrated. Distillation of the residue (135 g) gave 115 g of the desired product, b.p. 85°-90°/0.1 Torr, which has a purity of 80% as shown by analysis by means of vapour phase chromatography. The product can subsequently be purified by redistillation.
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=O.O=[C:11]([CH:13]=[C:14]([CH3:16])[CH3:15])[CH3:12].C([O-])([O-])=O.[Na+].[Na+]>O>[CH2:5]=[C:3]1[CH:12]=[CH:11][CH2:13][C:14]([CH3:16])([CH3:15])[CH:2]1[C:1]([O:7][CH2:8][CH3:9])=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
260 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
200 g
Type
reactant
Smiles
O=C(C)C=C(C)C
Step Two
Name
Quantity
400 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature of the mixture at about 0°-5°
TEMPERATURE
Type
TEMPERATURE
Details
The said mixture is maintained at this temperature for 3 days
Duration
3 d
ADDITION
Type
ADDITION
Details
poured
EXTRACTION
Type
EXTRACTION
Details
Then it was extracted with ether
CUSTOM
Type
CUSTOM
Details
after the usual treatments of separation
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic extracts were concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue (135 g)

Outcomes

Product
Name
Type
product
Smiles
C=C1C(C(CC=C1)(C)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 115 g
YIELD: CALCULATEDPERCENTYIELD 29.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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